molecular formula C26H33N3OS B2435660 (Z)-8-(tert-butyl)-4-((2,6-dimethylphenyl)imino)-1-(3-hydroxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione CAS No. 312915-61-0

(Z)-8-(tert-butyl)-4-((2,6-dimethylphenyl)imino)-1-(3-hydroxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione

Cat. No. B2435660
CAS RN: 312915-61-0
M. Wt: 435.63
InChI Key: HGLHBUHWPWIMCS-UHFFFAOYSA-N
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Description

(Z)-8-(tert-butyl)-4-((2,6-dimethylphenyl)imino)-1-(3-hydroxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione is a useful research compound. Its molecular formula is C26H33N3OS and its molecular weight is 435.63. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Arrangements

The research by Graus et al. (2010) explores the relationship between molecular and crystal structures in cyclohexane-5-spirohydantoin derivatives, including a compound structurally related to the one . Their findings highlight the role of substituents in supramolecular arrangements, demonstrating how such compounds can be used in crystal engineering and material sciences (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Conformational Analysis and NMR Spectroscopy

Guerrero-Alvarez et al. (2004) provide insights into the relative configuration of 1,4-diazaspiro[4.5]decanes, similar to the compound of interest, using NMR spectroscopy. This study is significant for understanding the stereochemistry of similar compounds, which is crucial in the design and development of new materials and pharmaceuticals (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).

Synthesis and Conformational Analysis of Spirolactams

Fernandez et al. (2002) discuss the synthesis and conformational analysis of spiro[4.5]decane derivatives. This research contributes to the understanding of spiro compounds' structures and potential applications in synthesizing peptide analogs for therapeutic purposes (Fernandez, Diez, Rubiralta, Montenegro, Casamitjana, Kogan, & Giralt, 2002).

Crystallographic Characterization

Kovach et al. (2011) report on the synthesis and crystallographic characterization of substituted aryl imines, providing valuable information on the structural aspects of such compounds. This research can aid in the development of novel compounds with specific desired properties, particularly in material science and drug design (Kovach, Peralta, Brennessel, & Jones, 2011).

Synthesis and X-ray Crystallographic Characterization

Aldoshin et al. (1991) explore the synthesis and structure of a compound related to (Z)-8-(tert-butyl)-4-((2,6-dimethylphenyl)imino)-1-(3-hydroxyphenyl)-1,3-diazaspiro[4.5]decane-2-thione, shedding light on its thermochromism and potential applications in materials science (Aldoshin, Filipenko, Novozhilova, Atovmyan, Komissarov, & Ukhin, 1991).

properties

IUPAC Name

8-tert-butyl-4-(2,6-dimethylanilino)-1-(3-hydroxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3OS/c1-17-8-6-9-18(2)22(17)27-23-26(14-12-19(13-15-26)25(3,4)5)29(24(31)28-23)20-10-7-11-21(30)16-20/h6-11,16,19,30H,12-15H2,1-5H3,(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLHBUHWPWIMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=NC(=S)N(C23CCC(CC3)C(C)(C)C)C4=CC(=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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